2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using reagents such as benzenesulfonyl chloride in the presence of a base.
Formation of the Acetamide Moiety: The final step involves the acylation of the quinoline derivative with o-tolyl acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group or the quinoline core.
Reduction: Reduction reactions could target the carbonyl group in the quinoline core.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be studied for potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets and pathways would be of particular interest.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The phenylsulfonyl group may enhance the compound’s binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic agents.
Uniqueness
2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide is unique due to the combination of the quinoline core, phenylsulfonyl group, and acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-9-5-7-13-20(17)25-23(27)16-26-15-22(24(28)19-12-6-8-14-21(19)26)31(29,30)18-10-3-2-4-11-18/h2-15H,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVARMZAJPNWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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